2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)
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Overview
Description
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) is a complex organosilicon compound It features a unique structure with silicon atoms bonded to phenyl groups and prop-2-enoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) typically involves the reaction of 1,4-phenylenebis(methylphenylsilane) with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient conversion. The product is subsequently purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) involves its interaction with specific molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating various chemical reactions. The phenyl groups provide stability and enhance the compound’s reactivity. The prop-2-enoic acid moieties can participate in polymerization reactions, leading to the formation of complex polymeric structures.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of phenylsilanediyl groups.
Diphenylsilane: Contains silicon bonded to two phenyl groups but lacks the prop-2-enoic acid moieties.
Tetraphenylsilane: Features four phenyl groups bonded to silicon, differing in the number and type of substituents.
Uniqueness
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid) is unique due to its combination of phenylsilanediyl groups and prop-2-enoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
61157-24-2 |
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Molecular Formula |
C26H26O4Si2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-[[4-(1-carboxyethenyl-methyl-phenylsilyl)phenyl]-methyl-phenylsilyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H26O4Si2/c1-19(25(27)28)31(3,21-11-7-5-8-12-21)23-15-17-24(18-16-23)32(4,20(2)26(29)30)22-13-9-6-10-14-22/h5-18H,1-2H2,3-4H3,(H,27,28)(H,29,30) |
InChI Key |
DUVGWULIASUDIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)[Si](C)(C3=CC=CC=C3)C(=C)C(=O)O)C(=C)C(=O)O |
Origin of Product |
United States |
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